1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone
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Overview
Description
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that belongs to the class of pyrazoline derivatives.
Preparation Methods
The synthesis of 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrazine, dioxane, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone can be compared with other similar compounds, such as:
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): This compound has a similar adamantyl group but differs in its overall structure and biological activity.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another compound with an adamantyl group, known for its use as a synthetic cannabinoid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)22-18(6-7-21-22)17-4-2-1-3-5-17/h1-5,7,14-16,18H,6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUUBIDJFWILGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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